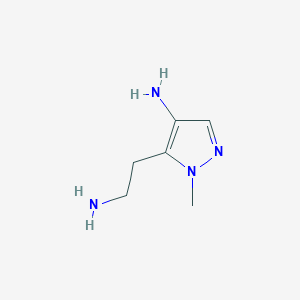
4-(4-Fluorophenoxy)butan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(4-Fluorophenoxy)butan-1-amine hydrochloride” is a chemical compound with the molecular formula C10H15ClFNO . It has an average mass of 219.684 Da and a monoisotopic mass of 219.082626 Da .
Molecular Structure Analysis
The molecular structure of “4-(4-Fluorophenoxy)butan-1-amine hydrochloride” consists of a butan-1-amine chain attached to a fluorophenol group . The presence of the fluorine atom and the hydrochloride group can significantly influence the chemical properties of the compound .Physical And Chemical Properties Analysis
The compound “4-(4-Fluorophenoxy)butan-1-amine hydrochloride” has a molecular weight of 219.68 . Unfortunately, specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the resources I have.Applications De Recherche Scientifique
Electrophilic Amination
- Study 1 : Bombek et al. (2004) explored the electrophilic amination of 4-fluorophenol, resulting in the removal of the fluorine atom and introduction of chlorine. This research contributes to the understanding of chemical reactions involving fluorophenols (Bombek et al., 2004).
Polymer Chemistry
- Study 2 : Kumar et al. (1999) demonstrated the enzymatic grafting of chlorogenic acid onto chitosan using 4-fluorophenol. This study has implications in improving water solubility and bioavailability of compounds (Kumar et al., 1999).
Metal Complex Chemistry
- Study 3 : Chaudhuri et al. (2001) investigated the electronic structure of metal complexes containing o-iminobenzosemiquinonate radical ligands. This research aids in understanding the oxidation states in transition-metal complexes (Chaudhuri et al., 2001).
Hydrogen-Bond Basicity
- Study 4 : Graton et al. (1999) used 4-fluorophenol as a reference in studying the hydrogen-bond basicity of aliphatic primary amines. This research provides insight into the hydrogen-bonding capabilities of such compounds (Graton et al., 1999).
Antimalarial Activity
- Study 5 : O’Neill et al. (2009) synthesized 4-fluoro analogues of amodiaquine, assessing their antimalarial activity. This contributes to the development of new antimalarial drugs (O’Neill et al., 2009).
Chitosan Hydrogels
- Study 6 : Karimi et al. (2018) used tris(2-(2-formylphenoxy)ethyl)amine to cross-link chitosan hydrogels for drug delivery. This research is significant for creating responsive hydrogels in drug delivery systems (Karimi et al., 2018).
Chemical Carcinogenesis
- Study 8 : Mulder and Meerman (1983) discussed the metabolism of aromatic amines and their role in chemical carcinogenesis. This study provides insight into the biochemical pathways of potentially harmful compounds (Mulder & Meerman, 1983).
Photocatalysts for Reduction of Nitro Compounds
- Study 20 : Nasrollahzadeh et al. (2020) reviewed the use of graphene-based catalysts, including those derived from 4-fluorophenol, in the reduction of nitro compounds. This is relevant in the synthesis of amines for various industrial applications (Nasrollahzadeh et al., 2020).
Propriétés
IUPAC Name |
4-(4-fluorophenoxy)butan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO.ClH/c11-9-3-5-10(6-4-9)13-8-2-1-7-12;/h3-6H,1-2,7-8,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFFWTPJRKVBAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCCN)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorophenoxy)butan-1-amine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

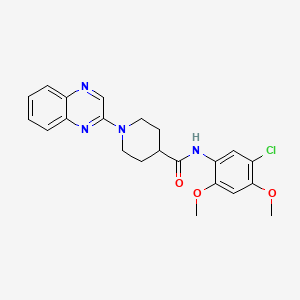
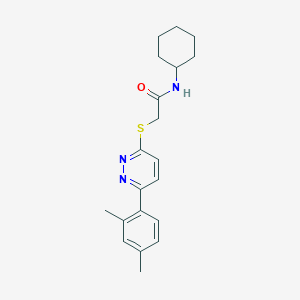
![(Z)-3-(((2,5-difluorophenyl)amino)methylene)-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2917452.png)
![4-amino-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B2917453.png)
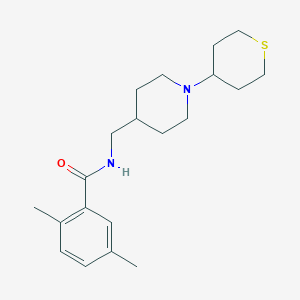
![Ethyl 2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)thiazole-4-carboxylate](/img/structure/B2917461.png)


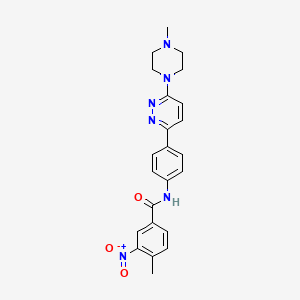
![2-Methyl-3-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrazine](/img/structure/B2917467.png)
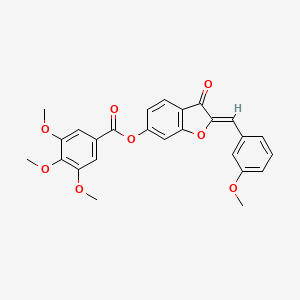
![3-amino-N-(3,5-dichlorophenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2917469.png)
![4-[(2-Methylpropoxy)methyl]piperidine hydrochloride](/img/structure/B2917470.png)
